molecular formula C10H7N3O4 B169659 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid CAS No. 167626-67-7

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

Cat. No. B169659
M. Wt: 233.18 g/mol
InChI Key: FLYKERXELOIGQB-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzoic acid is a compound with the molecular formula C10H8N2O2 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The imidazole and benzene rings form a dihedral angle of 14.5° . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 4-(1H-Imidazol-1-yl)benzoic acid consists of an imidazole ring attached to a benzene ring via a carbon-carbon bond . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

4-(1H-Imidazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents . It has a boiling point of 305°C .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This heterocyclic structural motif is also found naturally occurring in the body .

Safety And Hazards

4-(1H-Imidazol-1-yl)benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-imidazol-1-yl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKERXELOIGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353255
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

CAS RN

167626-67-7
Record name 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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